molecular formula C19H21N3O3S2 B2730006 1-(2,5-dimethylbenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1105200-66-5

1-(2,5-dimethylbenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2730006
CAS No.: 1105200-66-5
M. Wt: 403.52
InChI Key: GZXUURLYHWGNDT-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 3-position with a 1,3,4-oxadiazole ring bearing a thiophen-2-yl group and at the 1-position with a 2,5-dimethylbenzenesulfonyl moiety. Its synthesis likely follows multi-step protocols involving heterocyclic nucleophilic substitution and sulfonylation reactions, as described in analogous pathways for related sulfonyl-piperidine-oxadiazole derivatives . The 1,3,4-oxadiazole ring is known for enhancing metabolic stability and bioavailability, while the sulfonyl group contributes to binding affinity in biological targets . Thiophene substituents, as seen here, may further modulate electronic properties and lipophilicity, influencing pharmacological activity .

Properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-13-7-8-14(2)17(11-13)27(23,24)22-9-3-5-15(12-22)18-20-21-19(25-18)16-6-4-10-26-16/h4,6-8,10-11,15H,3,5,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXUURLYHWGNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and suitable bases.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the piperidine and oxadiazole moieties, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2,5-dimethylbenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used as a tool in biological studies to investigate cellular pathways and molecular interactions.

    Industrial Applications: It may be used in the synthesis of specialty chemicals and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular signaling.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Key Observations :

  • The 2,5-dimethylbenzenesulfonyl group could improve steric hindrance and metabolic stability relative to 4-bromomethylphenyl derivatives .

Functional Analogues with Alternative Heterocycles

Compounds such as 1,2,4-triazole and 1,3,4-thiadiazole derivatives (e.g., ) exhibit reduced antibacterial potency compared to 1,3,4-oxadiazole-containing molecules, likely due to differences in hydrogen-bonding capacity and ring strain . For example, triazole derivatives in showed only moderate activity, whereas oxadiazole derivatives in demonstrated measurable zones of inhibition.

Research Findings and Implications

  • Antibacterial Efficacy : The target compound’s structural features (thiophene, dimethylsulfonyl) position it as a promising candidate for Gram-positive and Gram-negative bacterial targeting, though explicit data are needed .
  • SAR Insights : Electron-withdrawing groups (e.g., Cl, Br) on the oxadiazole ring enhance activity, while bulky substituents (e.g., 2,5-dimethyl) may optimize pharmacokinetics .
  • Limitations : Current studies (e.g., ) lack quantitative MIC values or in vivo data, limiting direct comparability.

Biological Activity

1-(2,5-Dimethylbenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a compound of significant interest due to its potential pharmacological applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H19N3O2S
  • Molecular Weight : 321.5 g/mol
  • CAS Number : 2191405-17-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include sulfonylation and cyclization processes. The general synthetic route includes:

  • Formation of the piperidine ring .
  • Introduction of the thiophene moiety .
  • Synthesis of the oxadiazole derivative .

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit antimicrobial properties. A study demonstrated that derivatives similar to our compound showed moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
1Salmonella typhiModerate
2Bacillus subtilisStrong
3Escherichia coliWeak

Anticonvulsant Activity

A related study on oxadiazole derivatives highlighted anticonvulsant properties. The mechanism appears to involve modulation of GABAergic neurotransmission, which is crucial for seizure control .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory assays revealed that several derivatives exhibited significant AChE inhibitory activity, which is essential for treating conditions like Alzheimer's disease.

CompoundIC50 (µM)Target Enzyme
7l2.14±0.003Acetylcholinesterase
7m0.63±0.001Urease

Case Study 1: Antibacterial Screening

In a comprehensive study published in the Brazilian Journal of Pharmaceutical Sciences, a series of oxadiazole-piperidine compounds were synthesized and screened for antibacterial activity. The results indicated that the presence of the thiophene group significantly enhanced the antibacterial efficacy against Gram-positive bacteria .

Case Study 2: In Silico Docking Studies

Docking studies performed on similar compounds demonstrated favorable binding interactions with target proteins involved in bacterial resistance mechanisms. These studies provide insight into the molecular basis for the observed biological activities and guide further optimization of these compounds for enhanced efficacy .

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